Lithiumcyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis

The cyclopropane motif, a three-membered carbon ring, is more than just a chemical curiosity. Its inherent ring strain, a consequence of its compressed bond angles, imbues it with unique chemical properties that are highly valued in organic synthesis. google.com

Cyclopropane rings are found in a diverse range of naturally occurring compounds, including terpenes, pheromones, and fatty acid metabolites. thieme-connect.com Their rigid structure provides a scaffold for the precise three-dimensional arrangement of functional groups, a critical feature in the synthesis of complex molecules and natural products. thieme-connect.comnih.gov The inclusion of a cyclopropane ring can significantly influence the biological activity of a molecule. researchgate.netchemicalbook.com

Beyond their presence in natural products, cyclopropanes are highly versatile building blocks in organic synthesis. google.comthieme-connect.deambeed.com The strain energy of the ring can be released in various chemical transformations, allowing for ring-opening reactions that lead to the formation of more complex acyclic and heterocyclic structures. nih.gov This reactivity makes them valuable intermediates for constructing larger, more intricate molecular frameworks. chemicalbook.com For instance, the Simmons-Smith cyclopropanation reaction is a widely used method for converting alkenes into cyclopropanes stereospecifically and is a key step in the synthesis of many biologically active compounds. researchgate.netchemicalbook.com

Overview of Organolithium Reagents in Modern Synthetic Chemistry

Organolithium reagents are a cornerstone of modern synthetic chemistry, prized for their high reactivity and versatility. prepchem.comacs.org These compounds feature a direct bond between a carbon atom and a lithium atom.

The bond between carbon and lithium is highly polarized, with a significant partial negative charge on the carbon atom. thieme-connect.commdpi.com This makes the carbon atom strongly nucleophilic and basic, driving the reactivity of organolithium reagents. thieme-connect.commdpi.comorganic-chemistry.org Their potent basicity allows them to deprotonate a wide range of organic compounds, while their nucleophilicity enables them to form new carbon-carbon bonds by attacking electrophilic centers. thieme-connect.comorganic-chemistry.org The reactivity of organolithium reagents can be influenced by factors such as the solvent and the presence of other coordinating species. researchgate.net

The use of organolithium compounds in cyclopropanation has a rich history. Lithium carbenoids, which are α-halo-α-lithioalkanes, are a key class of reagents in this context. These species behave as carbene equivalents and react with alkenes to form cyclopropanes. cdnsciencepub.com The term "carbenoid" was introduced to describe species that exhibit carbene-like reactivity without being free carbenes, which helped to explain the stereospecificity observed in many cyclopropanation reactions. cdnsciencepub.com Theoretical studies have provided insights into the mechanism of these reactions, suggesting a stepwise process involving the formation of an intermediate. acs.org The reaction of gem-dibromocyclopropanes with organolithium reagents like methyllithium (B1224462) can lead to the formation of lithium-bromocyclopropanes, which are organolithium intermediates that can then undergo further reactions.

Definition and Academic Research Context of Lithiumcyclopropanecarboxylate

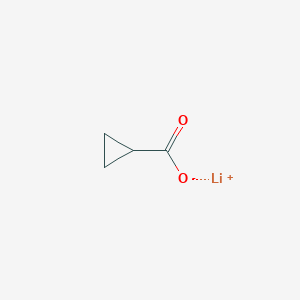

Lithium cyclopropanecarboxylate (B1236923) is an organolithium salt of cyclopropanecarboxylic acid. In this compound, the acidic proton of the carboxylic acid group is replaced by a lithium ion. Its chemical formula is C4H5LiO2.

Academic research involving lithium cyclopropanecarboxylate and its derivatives often focuses on their generation and subsequent reactions as nucleophiles. For instance, the lithium enolate of cyclopropanecarboxylate esters can be generated and used in conjugate addition reactions to synthesize more complex cyclopropane derivatives. thieme-connect.comthieme-connect.com Research has also explored the generation of lithiated cyclopropanecarboxylates, such as lithium α-lithiocyclopropanecarboxylate, and their reactions with various electrophiles. The reactions of gem-dibromocyclopropyl carboxylic acids with organolithium reagents like methyllithium proceed through the formation of lithium carboxylate intermediates before further transformations occur. researchgate.net These studies highlight the utility of lithium cyclopropanecarboxylates as reactive intermediates in the construction of new chemical entities.

Below is a table summarizing some of the key compounds mentioned in the context of this compound research.

| Compound Name | Molecular Formula | Role/Context |

| This compound | C4H5LiO2 | The primary subject, an organolithium salt. |

| Cyclopropanecarboxylic acid | C4H6O2 | The parent acid of this compound. |

| Methyllithium | CH4Li | An organolithium reagent used to generate lithium intermediates. |

| tert-Butyl cyclopropanecarboxylate | C8H14O2 | A derivative synthesized using lithium ester enolates. thieme-connect.comthieme-connect.com |

| 2,2-Dibromocyclopropyl carboxylic acid | C4H4Br2O2 | A precursor to organolithium intermediates in reactions with methyllithium. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5LiO2 |

|---|---|

Molecular Weight |

92.0 g/mol |

IUPAC Name |

lithium;cyclopropanecarboxylate |

InChI |

InChI=1S/C4H6O2.Li/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |

InChI Key |

KZZHZSFNYRSHRK-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CC1C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Lithiumcyclopropanecarboxylate and Its Derivatives

Direct Synthesis Approaches to Lithiated Cyclopropanecarboxylates

Direct lithiation methods offer a straightforward route to cyclopropyl (B3062369) lithium species, primarily through the reaction of halogenated cyclopropanes with organolithium reagents.

Preparation via Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful and widely used method for the preparation of organolithium compounds. wikipedia.org This reaction involves the transfer of a lithium atom from an organolithium reagent to a halogenated organic compound, resulting in the formation of a new organolithium species and an organic halide. wikipedia.org The efficiency of this exchange is influenced by factors such as the nature of the halogen (I > Br > Cl), the solvent system, and the temperature. wikipedia.orgprinceton.edu

A common and effective method for generating lithium cyclopropanecarboxylates involves the use of butyllithium (B86547) (BuLi) with halogenated cyclopropane (B1198618) precursors. wikipedia.orgharvard.edu Butyllithium is a strong base and a potent nucleophile, readily participating in lithium-halogen exchange reactions. wikipedia.org The reaction is typically carried out at low temperatures, such as -78°C, in an inert solvent like diethyl ether or tetrahydrofuran (B95107) to control the reactivity and prevent unwanted side reactions. harvard.edu

For instance, cyclopropyl bromides can be reliably converted to their corresponding cyclopropyllithium reagents using t-butyllithium. harvard.edu This method has been demonstrated in various synthetic applications, showcasing its utility in creating reactive intermediates for further functionalization. harvard.edu

Table 1: Examples of Metal-Halogen Exchange for Lithiated Cyclopropane Synthesis

| Halogenated Precursor | Organolithium Reagent | Product | Reference |

| Cyclopropyl bromide | t-Butyllithium | Cyclopropyllithium | harvard.edu |

| 1,1-Dibromocyclopropanes | Methyllithium (B1224462) / t-Butyllithium | Bicyclo[1.1.0]butyllithium | nih.gov |

| Aryl bromides | n-Butyllithium | Aryllithium | orgsyn.org |

This table is for illustrative purposes and may not be exhaustive.

The lithium-bromine exchange in gem-dihalocyclopropanes presents a particularly interesting case, leading to the formation of highly reactive cyclopropylidene carbenoids or their corresponding lithiated species. The reaction of 1,1-dibromocyclopropanes with organolithium reagents like methyllithium or t-butyllithium can generate bicyclo[1.1.0]butyllithium derivatives. nih.gov The choice of the organolithium reagent and reaction conditions can influence the outcome, with some systems favoring the formation of the lithiated cyclopropane while others may lead to rearrangement products. soton.ac.uk

Studies have shown that in certain gem-dibromovinyl systems, the metal-halogen exchange is driven by steric decompression. soton.ac.uk The use of microflow systems has demonstrated the ability to generate and trap unstable vinyl carbenoids from gem-dibromoalkenes through lithium-bromine exchange under conditions that are not feasible in traditional batch reactions. soton.ac.uk

Preparation through Deprotonation Strategies

Deprotonation offers an alternative pathway to lithiated cyclopropanecarboxylates, particularly for accessing α-lithiated species. This method relies on the use of a strong base to remove an acidic proton from the cyclopropane ring.

α-Lithiocyclopropanecarboxylates can be generated by the direct deprotonation of cyclopropanecarboxylic acid or its derivatives. The presence of the carboxylate group acidifies the α-proton, facilitating its removal by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting α-lithiocyclopropanecarboxylate is a versatile intermediate that can react with various electrophiles. acs.org

Intramolecular cyclopropanation reactions induced by lithium amides represent another elegant strategy for the synthesis of cyclopropane-containing structures. While not a direct synthesis of lithiumcyclopropanecarboxylate itself, this method provides access to cyclopropane rings fused to other cyclic systems, which can be precursors to functionalized cyclopropanecarboxylates. For example, engineered biocatalysts have been developed to perform asymmetric intramolecular cyclopropanations of allyl diazoacetates, yielding cyclopropane-fused γ-lactones with high enantiomeric excess. rochester.edu These lactones can then be further manipulated to afford various enantiopure trisubstituted cyclopropanes. rochester.edu

Formation via Hydrolysis of Cyclopropanecarbonitrile (B140667) Precursors with Lithium Hydroxide (B78521)

One direct method for the preparation of lithium cyclopropanecarboxylate (B1236923) involves the hydrolysis of cyclopropanecarbonitrile using lithium hydroxide. This reaction proceeds in a two-step sequence under basic conditions. Initially, the nitrile group is hydrolyzed to a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. While sodium hydroxide is also commonly employed for this transformation, lithium hydroxide offers similar reactivity. youtube.com

The reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent to ensure the solubility of the reactants. Heating the reaction mixture accelerates the rate of hydrolysis. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbon atom of the nitrile group, followed by a series of proton transfer and rearrangement steps to form the carboxylate.

A general representation of this hydrolysis is as follows: Cyclopropanecarbonitrile + LiOH + H₂O → Lithium cyclopropanecarboxylate + NH₃

Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, will produce cyclopropanecarboxylic acid. masterorganicchemistry.com The choice of lithium hydroxide can be advantageous in certain contexts due to the specific properties of the lithium cation. researchgate.net

Table 1: Reaction Parameters for the Hydrolysis of Nitriles

| Parameter | Value/Condition |

| Reactant | Cyclopropanecarbonitrile |

| Reagent | Lithium Hydroxide (LiOH) |

| Solvent | Water or Water/Organic Solvent Mixture |

| Temperature | Room Temperature to Reflux |

| Product | Lithium cyclopropanecarboxylate |

Indirect Synthetic Routes Involving Lithium Ester Enolates

Indirect routes to cyclopropanecarboxylate derivatives often involve the strategic use of lithium ester enolates as key intermediates. These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.

Conjugate Addition of Lithium Ester Enolates to 1-Chlorovinyl p-Tolyl Sulfoxides

The conjugate addition of nucleophiles to activated Michael acceptors is a powerful tool in organic synthesis. In a reaction analogous to the one involving lithium ester enolates, the lithium α-carbanion of acetonitrile (B52724) has been shown to add to 1-chlorovinyl p-tolyl sulfoxides. thieme-connect.de This suggests that lithium ester enolates of cyclopropanecarboxylates could undergo a similar 1,4-conjugate addition.

The proposed reaction would involve the formation of the lithium enolate of a cyclopropanecarboxylate ester using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate would then add to the β-position of the 1-chlorovinyl p-tolyl sulfoxide, displacing the p-tolylsulfinyl group and ultimately leading to a more functionalized cyclopropane derivative after subsequent reaction steps.

Table 2: Proposed Reaction Components for Conjugate Addition

| Component | Role | Example |

| Nucleophile | Lithium enolate of a cyclopropanecarboxylate ester | Generated from ethyl cyclopropanecarboxylate and LDA |

| Michael Acceptor | 1-Chlorovinyl p-tolyl sulfoxide | Substituted or unsubstituted |

| Solvent | Anhydrous, non-protic solvent | Tetrahydrofuran (THF) |

| Temperature | Low temperature (e.g., -78 °C) | To ensure kinetic control |

Asymmetric Synthesis of Cyclopropanecarboxylate Enantiomers via Chiral Auxiliaries

The asymmetric synthesis of cyclopropanecarboxylate enantiomers can be effectively achieved by employing chiral auxiliaries. Current time information in Bangalore, IN.nih.govmakingmolecules.com This strategy involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

A common approach involves the use of Evans-type oxazolidinone auxiliaries. nih.gov For instance, an α,β-unsaturated aldehyde can undergo an aldol (B89426) reaction with the boron enolate of an N-acyl oxazolidinone to create a syn-aldol adduct. nih.govresearchgate.net This adduct then undergoes a directed cyclopropanation, where the stereochemistry is controlled by the chiral auxiliary. Finally, retro-aldol cleavage of the resulting lithium alkoxide removes the chiral auxiliary and furnishes the chiral cyclopropane carboxaldehyde, which can be readily oxidized to the corresponding cyclopropanecarboxylate. nih.gov This method has been successfully applied to the synthesis of natural products containing chiral cyclopropane moieties. nih.govresearchgate.net

Table 3: Key Steps in Asymmetric Synthesis via Chiral Auxiliaries

| Step | Description | Key Reagents | Stereochemical Outcome |

| 1. Aldol Reaction | Formation of a syn-aldol adduct from an α,β-unsaturated aldehyde and a chiral N-acyl oxazolidinone. | Boron triflate, Diisopropylethylamine | High diastereoselectivity |

| 2. Cyclopropanation | Directed cyclopropanation of the alkene functionality in the aldol adduct. | Diethylzinc, Diiodomethane | High diastereoselectivity |

| 3. Retro-Aldol Cleavage | Cleavage of the chiral auxiliary to yield the enantiomerically enriched cyclopropane carboxaldehyde. | Lithium borohydride, Hydrogen peroxide | High enantiomeric excess (>95% ee) |

Direct Silylation of Lithium Enolates of Cyclopropanecarboxylates

The direct silylation of lithium enolates provides access to α-silyl carbonyl compounds, which are versatile synthetic intermediates. The lithium enolate of a cyclopropanecarboxylate ester can be generated using a strong base like LDA at low temperatures. Quenching this enolate with a silyl (B83357) halide, such as chlorotrimethylsilane (B32843) (TMSCl), can lead to either C-silylation or O-silylation.

The ratio of C- to O-silylation is influenced by several factors, including the nature of the carbonyl precursor, the silylating agent, and the reaction medium. Generally, for esters, a significant amount of C-silylation can be achieved. The use of "softer" silylating agents, such as chloro(methyl)diphenylsilane, has been shown to favor C-silylation. The resulting α-silyl cyclopropanecarboxylates can then be used in further synthetic transformations.

Table 4: Factors Influencing the Silylation of Lithium Ester Enolates

| Factor | Effect on C- vs. O-Silylation | Example |

| Silylating Agent | "Harder" silylating agents (e.g., TMSCl) can lead to more O-silylation. "Softer" agents favor C-silylation. | Chloro(methyl)diphenylsilane for increased C-silylation. |

| Solvent | The solvent can influence the aggregation state and reactivity of the lithium enolate. | THF is a common solvent. |

| Temperature | Low temperatures are typically used to maintain the kinetic enolate. | -78 °C |

Transesterification Processes Catalyzed by Lithium Compounds

Lithium compounds are effective catalysts for transesterification reactions, which involve the conversion of one ester to another by reaction with an alcohol. This method can be applied to the synthesis of various cyclopropanecarboxylate esters. Lithium hydroxide and lithium amide are among the lithium compounds that can be utilized as catalysts in these processes. ethz.ch

The transesterification is an equilibrium reaction, and it is often driven to completion by using a large excess of the alcohol or by removing the alcohol byproduct. The catalytic amount of the lithium compound, typically in the range of 0.01% to 0.20% by weight of the starting ester, facilitates the reaction by activating the carbonyl group of the ester. ethz.ch This method is particularly useful for preparing a library of cyclopropanecarboxylate esters from a common precursor.

Table 5: Typical Conditions for Lithium-Catalyzed Transesterification

| Parameter | Condition |

| Catalyst | Lithium Amide (LiNH₂) or Lithium Hydroxide (LiOH) |

| Catalyst Loading | 0.01 - 0.20 wt% |

| Substrates | Methyl or Ethyl Cyclopropanecarboxylate and an alcohol |

| Temperature | Elevated temperatures to facilitate the reaction |

| Reaction Control | Use of excess alcohol or removal of the alcohol byproduct |

Theoretical and Computational Studies on Lithiumcyclopropanecarboxylate Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and bonding within a molecule. For lithium-containing cyclopropyl (B3062369) systems, these studies have revealed unique bonding characteristics and interactions that govern their structure and behavior.

Computational studies, corroborated by X-ray crystallography, have characterized the nature of the interaction between lithium and the cyclopropane (B1198618) ring. The bent bonds of the cyclopropane ring create a pattern of electrostatic potential that favors "edge coordination" of the lithium cation. acs.org This means the lithium ion preferentially binds to the region of highest electron density, which is along the carbon-carbon bonds of the ring, rather than to the face of the ring.

This interaction leads to distinct structural changes. In a crystal structure of a lithium dicyclopropylmethanolate complex, short Li-C distances of 2.615 Å and 2.644 Å were observed, signifying a direct "lithium-bonded" cyclopropyl edge. acs.org This coordination has a tangible effect on the cyclopropane geometry, causing an elongation of the C-C bond involved in the interaction. For instance, the lithium-coordinated C-C bond was found to be 1.519 Å, which is 0.02 Å longer than the uncoordinated cyclopropyl C-C bonds in the same molecule (1.499 Å). acs.org The degree of this bond elongation can be used as a structural indicator for the strength of the electrostatic interaction. acs.org The nature of the lithium-carbon interaction is primarily ionic, with lithium preferring bridging positions in chemical structures. mdpi.com

| Parameter | Value (Å) | Description |

|---|---|---|

| Li₁-C₂ Distance | 2.615 | Distance between lithium and the first carbon of the coordinated edge. |

| Li₁-C₃ Distance | 2.644 | Distance between lithium and the second carbon of the coordinated edge. |

| Coordinated C₂-C₃ Distance | 1.519 | Bond length of the cyclopropyl C-C bond interacting with lithium. |

| Uncoordinated C-C Distance | 1.499 | Bond length of a cyclopropyl C-C bond not interacting with lithium. |

The bonding between lithium and the cyclopropane ring can be further dissected by analyzing the interactions with the ring's specific molecular orbitals. The strained C-C bonds of cyclopropane, often described as "bent bonds," possess significant p-character, allowing them to participate in both σ (sigma) and π (pi)-type interactions.

Computational studies on the reaction of lithium carbenoids with ethylene (B1197577) to form cyclopropane have explored these interactions in detail. researchgate.netnih.gov Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analyses show that complexes in reactant, intermediate, and product states are stabilized by attractive forces between the lithium cation and the single (σ) or double (π) bonds of the carbon framework. nih.gov In the context of a cyclopropyl system, the lithium ion interacts with the electron density of the strained σ C-C bonds, which can be considered a pseudo-π or "bent-bond" interaction. researchgate.net This interaction is crucial for stabilizing intermediates and transition states in reactions involving these species.

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling is essential for mapping the complex reaction pathways of organolithium compounds. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed.

The potential energy surface (PES) provides a comprehensive map of a reaction's energetic landscape. For cyclopropanation reactions involving lithium carbenoids, PES analysis reveals the step-by-step process of the reaction. researchgate.netethz.ch Studies have shown that these reactions are typically stepwise, proceeding through one or more intermediates rather than a single concerted step. researchgate.netnih.gov

The process begins with the approach of the carbenoid to an alkene (like ethylene). The system passes through a transition state to form an intermediate, and then a second transition state leads to the final cyclopropane product. researchgate.netnih.gov Intrinsic Reaction Coordinate (IRC) procedures are used to trace the path from a transition state down to the reactants and products, confirming the connectivity of the stationary points on the PES. researchgate.netnih.gov These analyses indicate that the energy barriers are primarily due to the structural rearrangements required as the carbenoid approaches the alkene. nih.gov

To ensure the accuracy of calculated reaction energies, high-level quantum chemical theories are employed. The Gaussian-4 (G4) theory is a composite method known for providing highly accurate thermodynamic data. The mechanism of cyclopropanation by lithium carbenoids has been explained in detail using the G4 level of theory. researchgate.netnih.gov

| Reaction Step | Energy Change | Description |

|---|---|---|

| Activation Barrier | Low | Indicates a facile reaction, primarily due to structural rearrangements. |

| Overall Reaction Energy | Exoenergetic | The formation of the cyclopropane product is energetically favorable. |

Density Functional Theory (DFT) is a widely used computational method for exploring reaction mechanisms due to its balance of accuracy and computational cost. DFT studies have been applied to investigate various aspects of reactions involving lithium cyclopropyl systems, including the effects of aggregation and solvation and the possibility of competing reaction pathways. researchgate.net

DFT calculations, for example using the B3LYP functional, are used in reaction force analysis to show that energy barriers are mostly due to the structural changes needed to bring the reactants together. researchgate.netnih.gov However, different DFT functionals can yield a wide range of results, particularly for transition state barriers. A study on a related lithium-mediated reaction showed that predicted barrier heights varied from 3.01 to 17.15 kcal/mol across various functionals, while a high-level CCSD(T) calculation gave a value of 12.84 kcal/mol. nih.gov This highlights the critical importance of benchmarking and selecting an appropriate functional for reliable predictions. Meta-hybrid GGAs (M06-2X-D3) and range-separated hybrids (CAM-B3LYP-D3) have been shown to perform well for these types of reactions, with average errors of about 1.5-1.6 kcal/mol compared to CCSD(T). nih.gov These studies allow researchers to computationally screen potential reaction pathways and identify the most energetically favorable routes.

Utilization of Reaction Force and Electronic Flux Formalisms for Detailed Mechanistic Insights

In the realm of computational chemistry, Reaction Force and Electronic Flux formalisms serve as powerful tools for achieving a granular understanding of chemical reaction mechanisms. While specific studies on lithium cyclopropanecarboxylate (B1236923) using these exact methods are not prominently documented in public literature, the application of these formalisms to analogous chemical processes, such as proton transfers, provides a clear framework for their potential utility.

The Reaction Force analysis offers a detailed perspective on the energetic landscape of a reaction, extending beyond the identification of stationary points like reactants, transition states, and products. It is defined as the negative derivative of the potential energy with respect to the reaction coordinate. This analysis partitions the reaction path into distinct regions: the reactant region, where structural rearrangements dominate; the transition state region, where electronic reordering is the primary event; and the product region, where the molecule relaxes into its final structure. By examining the reaction force profile, researchers can pinpoint the exact stages where significant bond-breaking and bond-forming events occur, providing deep mechanistic insights into processes like the thermal decarboxylation of lithium cyclopropanecarboxylate.

Complementing this, the Reaction Electronic Flux (REF) formalism quantifies the electronic activity occurring during a chemical transformation. It describes the net flow of electron density along the reaction coordinate. A positive flux indicates a region dominated by bond formation or strengthening, while a negative flux points to bond cleavage. When used in conjunction, these methods allow for a comprehensive characterization of a reaction's mechanism, detailing not only the energetic requirements but also the precise electronic rearrangements that drive the transformation from reactant to product.

Studies on Aggregation and Solvation Effects on Lithiumcyclopropanecarboxylate Reactivity

The chemical behavior of organolithium compounds, including lithium cyclopropanecarboxylate, is intrinsically linked to their aggregation state and the solvating environment. In solution, these species rarely exist as simple monomers. Instead, they form aggregates that are in dynamic equilibrium. The nature of the solvent and the presence of coordinating additives can shift this equilibrium, thereby modulating the compound's reactivity and selectivity.

Structural Analysis of Dimeric and Oligomeric Aggregates

In non-coordinating solvents or in the solid state, lithium cyclopropanecarboxylate is expected to form various aggregates, primarily dimers and larger oligomers like tetramers. These structures are held together by coordinative bonds between the lithium cations and the oxygen atoms of the carboxylate groups.

Computational models and X-ray crystallographic studies of related lithium compounds show that these aggregates feature a central core of lithium and oxygen atoms. In a dimeric structure, two lithium ions and two carboxylate groups typically form a planar or puckered four-membered Li₂O₂ ring. In tetrameric aggregates, the core often adopts a more complex, cubane-like geometry. The organic cyclopropyl moieties extend outward from this inorganic core. The stability and structure of these aggregates are a delicate balance of electrostatic interactions, steric hindrance from the organic groups, and coordination with solvent molecules. The degree of aggregation is a critical factor, as it sequesters the reactive centers of the molecule, generally leading to lower reactivity for higher-order oligomers.

| Aggregate Type | Common Structural Core | Typical Lithium Coordination |

| Dimer | A four-membered Li₂O₂ ring. | Each lithium ion is coordinated to two oxygen atoms from different carboxylate units. |

| Tetramer | A distorted cubane-like Li₄O₄ cage. | Each lithium ion is typically coordinated to three oxygen atoms. |

| Hexamer | More complex, often cage-like or stacked structures. | Higher coordination numbers for lithium, involving multiple carboxylate units. |

| This table summarizes the generalized structural features of common aggregates found in lithium carboxylates and related organolithium compounds. |

Impact of Donor Bases on Reactivity and Selectivity

The aggregation state, and thus the reactivity, of lithium cyclopropanecarboxylate can be significantly altered by the addition of donor bases. These are Lewis bases, typically ethers or amines, that can coordinate to the lithium cations. This coordination competes with and can displace the bridging carboxylate groups, leading to the breakdown of large oligomers into smaller, more reactive species. wikipedia.org

Common donor bases like tetrahydrofuran (B95107) (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used for this purpose. THF, a monodentate ether, can solvate the lithium ions, favoring the equilibrium toward smaller aggregates like dimers and monomers. wikipedia.org TMEDA is a bidentate amine that acts as a powerful chelating agent for lithium. It is particularly effective at deaggregating oligomers and can form stable, well-defined solvated dimer or monomer complexes. wisc.edu

This deaggregation process is crucial because it increases the concentration of the more reactive, lower-order species in solution. By breaking up the aggregates, the anionic carboxylate becomes more accessible and its nucleophilicity is enhanced, generally leading to faster reaction rates. wikipedia.org The choice of the donor base can also influence the selectivity of a reaction by creating a specific steric and electronic environment around the reactive lithium center.

| Donor Base | Type | Effect on Aggregation | Impact on Reactivity |

| Tetrahydrofuran (THF) | Monodentate Ether | Breaks down larger aggregates into soluble dimers and monomers. wikipedia.org | Generally increases reaction rates by increasing the concentration of more reactive species. |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Bidentate Amine | Strong chelating ligand; highly effective at deaggregating tetramers and hexamers into solvated dimers. wisc.edu | Often causes a significant enhancement in reactivity due to strong deaggregation. wikipedia.org |

| This table outlines the typical effects of common donor bases on the aggregation and reactivity of organolithium compounds. |

Advanced Characterization Methodologies for Lithiumcyclopropanecarboxylate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of lithium cyclopropanecarboxylate (B1236923) derivatives in solution. wikipedia.org By examining various NMR-active nuclei, detailed insights into the compound's connectivity, electronic environment, and dynamic behavior can be obtained.

Proton (¹H) NMR spectroscopy provides precise information about the hydrogen framework of a molecule. For lithium cyclopropanecarboxylate, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the cyclopropane (B1198618) ring. The chemical shifts of these protons are notably influenced by the ring's unique electronic structure, which often results in signals appearing at a higher field (upfield) compared to acyclic analogues. nih.gov

The protons of the cyclopropane ring can be categorized as follows:

Methine proton (CH): The proton attached to the same carbon as the carboxylate group.

Methylene (B1212753) protons (CH₂): The four protons on the other two carbons of the ring. Due to the ring's rigidity, these protons can be chemically non-equivalent, leading to more complex splitting patterns.

The chemical shifts are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). oregonstate.edulibretexts.org For the parent cyclopropanecarboxylic acid, specific chemical shifts have been reported, which serve as a baseline for its lithium salt. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for a Cyclopropanecarboxylate Framework Data based on Cyclopropanecarboxylic Acid as a model.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid Proton (-COOH) | ~12.1 | Singlet (broad) |

| Methine Proton (-CHCOO⁻) | ~1.8-1.9 | Multiplet |

| Methylene Protons (-CH₂-) | ~1.6-1.7 | Multiplet |

| Methylene Protons (-CH₂-) | ~1.8-1.9 | Multiplet |

Note: In the lithium salt, the acidic proton at ~12.1 ppm would be absent.

Carbon (¹³C) NMR spectroscopy is used to determine the number and electronic environment of carbon atoms in a molecule. pressbooks.pub Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub For lithium cyclopropanecarboxylate, three distinct signals are expected, corresponding to the three unique carbon environments.

The chemical shifts in ¹³C NMR are influenced by factors such as hybridization and the electronegativity of attached atoms. pressbooks.publibretexts.org

Carbonyl Carbon (-COO⁻): This carbon is significantly deshielded and appears far downfield. libretexts.org

Methine Carbon (-CHCOO⁻): The carbon atom bonded to the carboxylate group.

Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for Lithiumcyclopropanecarboxylate

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C OO⁻) | 170 - 185 |

| Methine Carbon (-C HCOO⁻) | 25 - 35 |

| Methylene Carbons (-C H₂-) | 10 - 25 |

Lithium (⁷Li) NMR is a specialized technique that directly probes the environment of the lithium nucleus. It is highly valuable for studying organolithium compounds, as it provides information on solvation, ion-pairing, and the degree of aggregation (e.g., monomers, dimers, tetramers) in solution. wikipedia.orgnih.gov Both ⁶Li and ⁷Li are NMR-active isotopes, but ⁷Li is more commonly used due to its higher natural abundance (92.4%) and greater sensitivity. northwestern.eduhuji.ac.il

The chemical shift, signal linewidth, and the presence of scalar couplings (J-coupling) in ⁷Li NMR spectra can reveal:

Aggregation State: Different aggregation states (dimer, tetramer, etc.) often have distinct ⁷Li chemical shifts.

Solvent Coordination: The coordination of solvent molecules to the lithium ion affects its electronic environment and thus its chemical shift.

Ion Pair Structure: The nature of the interaction between the lithium cation and the carboxylate anion (contact ion pair vs. solvent-separated ion pair) can be inferred from the ⁷Li NMR data.

For instance, studies on various organolithium compounds have shown that ⁷Li chemical shifts can vary depending on the solvent and the aggregation level of the species in solution. nih.govresearchgate.net The chemical shift range for lithium is generally narrow, spanning about 12 ppm. northwestern.edu

Table 3: General ⁷Li NMR Characteristics for Organolithium Species

| Lithium Environment | Typical ⁷Li Chemical Shift Range (δ, ppm) | Linewidth |

| Solvated Li⁺ Ion | -2 to 2 | Narrow |

| Contact Ion Pair Aggregates | 0 to 3 | Broader |

| Covalent Organolithium Species | 1 to 9 | Variable |

For analogues of lithium cyclopropanecarboxylate that incorporate fluorine atoms, Fluorine (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive analytical tool. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range (over 800 ppm), which minimizes the likelihood of signal overlap and provides high sensitivity to subtle changes in the local electronic environment. wikipedia.orgthermofisher.com

Analysis of a ¹⁹F NMR spectrum can provide:

Structural Confirmation: The number of signals corresponds to the number of magnetically non-equivalent fluorine atoms.

Coupling Information: Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H (JHF) and ¹³C (JCF), provides valuable information about molecular connectivity through bonds. nih.gov These coupling constants are often large and can be observed over several bonds. huji.ac.il

Table 4: Illustrative NMR Parameters for a Hypothetical 2-Fluorocyclopropanecarboxylate Analogue

| Parameter | Nuclei Involved | Expected Value Range | Information Gained |

| Chemical Shift (δ) | ¹⁹F | -150 to -220 ppm | Electronic environment of fluorine |

| Coupling Constant (²JHF) | ¹H-C-¹⁹F | 40 - 80 Hz | Geminal H-F relationship |

| Coupling Constant (³JHF) | ¹H-C-C-¹⁹F | 5 - 25 Hz | Vicinal H-F relationship |

| Coupling Constant (¹JCF) | ¹³C-¹⁹F | 150 - 250 Hz | Direct C-F bond |

X-ray Crystallography for Solid-State Structural Analysis of Organolithium Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For organolithium compounds like lithium cyclopropanecarboxylate, this technique can elucidate the complex coordination and aggregation structures that are often present. wikipedia.org

A single-crystal X-ray diffraction study would provide detailed information on:

Coordination Geometry: The number of atoms bonded to the lithium ion (its coordination number) and their spatial arrangement (e.g., tetrahedral, octahedral).

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, such as the Li-O bond lengths in the carboxylate group.

Polymeric Structure: Lithium carboxylates often form coordination polymers in the solid state, where carboxylate groups bridge between lithium centers to create one-, two-, or three-dimensional networks. rsc.org X-ray crystallography reveals the nature of this extended structure.

Role of Solvent: If the crystal is grown from a coordinating solvent, the analysis can show how solvent molecules are incorporated into the crystal lattice and bonded to the lithium ions.

Table 5: Typical Structural Parameters Obtainable from X-ray Crystallography of Lithium Carboxylates

| Structural Parameter | Typical Value Range | Significance |

| Li-O Bond Length | 1.9 - 2.2 Å | Indicates the strength and nature of the lithium-oxygen bond. |

| Lithium Coordination Number | 4 - 6 | Defines the local geometry around the lithium ion. |

| Carboxylate Binding Mode | Monodentate, Bidentate, Bridging | Describes how the carboxylate group coordinates to one or more lithium centers. |

| Crystal System | Orthorhombic, Monoclinic, etc. | Defines the overall symmetry and packing of the unit cell in the crystal. cambridge.org |

Applications in Complex Molecule Synthesis

Stereoselective and Enantioselective Synthesis of Cyclopropane (B1198618) Building Blocks

The construction of cyclopropane rings with specific stereochemistry is a significant challenge in organic synthesis. Lithium salts, including lithium cyclopropanecarboxylate (B1236923) and related lithium-containing reagents, play a crucial role in stereoselective methodologies. While not a direct catalyst for enantioselective transformations, lithium cyclopropanecarboxylate is a key starting material for generating nucleophilic cyclopropyl (B3062369) units that can react stereoselectively.

A pivotal aspect of its chemistry involves the deprotonation at the α-position (the carbon atom bearing the carboxylate group) to form lithium α-lithiocyclopropanecarboxylate. This dianion is a powerful nucleophile that can react with various electrophiles. The stereochemical outcome of these reactions can be controlled, leading to specific diastereomers. For instance, reactions mediated by lithium chloride have been shown to facilitate the stereoselective synthesis of multifunctionalized cyclopropanes. In these processes, the lithium ion can act as a Lewis acid, coordinating to reactants and directing the approach of reagents to achieve high levels of stereocontrol. imperial.ac.uk

The generation of lithiated tert-butyl cyclopropanecarboxylates and their subsequent reactions have been studied, demonstrating that these organolithium intermediates can be generated and trapped, providing a pathway to substituted cyclopropane building blocks. The inherent rigidity of the cyclopropane ring means that once substituents are introduced, their spatial orientation is fixed, making the stereocontrolled formation of these bonds critical. Chiral cyclopropanes are particularly valuable as they are found in numerous bioactive molecules and serve as rigid scaffolds in medicinal chemistry. bwise.krnih.gov While biocatalytic and other transition-metal-catalyzed methods are prominent in enantioselective cyclopropanation, the use of fundamental organolithium chemistry provides a complementary route to stereochemically defined cyclopropane structures. cd-bioparticles.netnih.gov

Precursors for Diverse Functionalized Cyclopropane Derivatives

Lithium cyclopropanecarboxylate serves as an excellent precursor for a wide array of functionalized cyclopropane derivatives. Its utility stems from the reactivity of its α-lithiated form, which can be generated by treatment with a strong base. This lithiated intermediate is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions with a variety of electrophiles.

This reactivity allows for the introduction of diverse functional groups onto the cyclopropane ring. For example, the reaction of lithium α-lithiocyclopropanecarboxylate with aldehydes and ketones yields α-(1-hydroxyalkyl)cyclopropanecarboxylic acids. Alkylation with alkyl halides introduces new carbon chains, and reactions with other electrophiles can install silyl (B83357), carboxyl, or other functionalities. This modularity makes it a valuable starting point for creating a library of substituted cyclopropanes, which are important synthons for natural product synthesis and drug discovery. nih.gov

The following table summarizes representative transformations using lithiated cyclopropanecarboxylates as precursors, highlighting the diversity of functionalized derivatives that can be synthesized.

| Electrophile | Product Type | Significance |

|---|---|---|

| Aldehydes/Ketones | α-(1-Hydroxyalkyl)cyclopropanes | Access to chiral alcohols and further synthetic elaboration. |

| Alkyl Halides | α-Alkylcyclopropanes | Formation of new C-C bonds, extending carbon frameworks. |

| Carbon Dioxide (CO₂) | Cyclopropane-1,1-dicarboxylic acids | Creates precursors for malonate-type chemistry. |

| Silyl Halides (e.g., TMSCl) | α-Silylcyclopropanes | Introduces a versatile silyl group for further transformations. |

This synthetic utility underscores the role of lithium cyclopropanecarboxylate as a foundational building block for accessing more complex, functionalized cyclopropane derivatives. rsc.orgresearchgate.netrsc.org

Role in the Synthesis of Specific Organic Frameworks and Scaffolds

While direct examples of lithium cyclopropanecarboxylate being used as a primary linker in well-known Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) are not extensively documented, its potential in this area is significant based on established principles of framework chemistry. The construction of these porous, crystalline materials relies on the geometric properties of their organic linkers. imperial.ac.ukresearchgate.net

Cyclopropane-containing molecules are highly valued for creating unique molecular scaffolds due to the ring's conformational rigidity and three-dimensional structure. bohrium.com Chemoenzymatic strategies have been developed to produce diverse libraries of chiral cyclopropane scaffolds for applications in medicinal chemistry. nih.govbohrium.com

The key attributes of lithium cyclopropanecarboxylate that make it a promising candidate for framework synthesis are:

Rigid Core: The cyclopropane ring provides a rigid, non-planar structural unit, which can lead to frameworks with novel topologies and pore structures compared to commonly used flat aromatic linkers. mdpi.com

Carboxylate Functionality: The carboxylate group is a classic binding site for coordinating to metal ions or clusters, which form the nodes in MOFs. cd-bioparticles.netalfa-chemistry.com

Synthetic Modularity: As discussed previously, the cyclopropane ring can be functionalized. The synthesis of cyclopropane-1,3-dicarboxylic acid or cyclopropane-1,2,3-tricarboxylic acid would transform the simple cyclopropane core into a poly-topic linker suitable for building robust 2D or 3D frameworks.

Therefore, lithium cyclopropanecarboxylate can be viewed as a foundational precursor for designing and synthesizing novel, rigid, three-dimensional linkers for MOFs. The synthesis would involve functionalizing the cyclopropane ring to add more carboxylate groups, followed by a solvothermal reaction with a suitable metal salt to assemble the framework.

Broader Implications for Organometallic Chemistry and Catalysis

The study of lithium cyclopropanecarboxylate and its derivatives has broader implications for the field of organometallic chemistry, particularly in understanding the behavior of organolithium reagents. researchgate.net Organolithium compounds are fundamental reagents in synthesis, acting as powerful bases and nucleophiles. rsc.org

The chemistry of lithium α-lithiocyclopropanecarboxylate is of significant interest because it represents a polithiated organic compound—a molecule with more than one carbon-lithium bond. The generation and reactivity of such species provide insight into:

Structure and Bonding: The nature of the C-Li bond in a strained three-membered ring system is of fundamental theoretical and practical interest. The high s-character of the C-H bonds in cyclopropane affects the acidity and the stability of the corresponding carbanion.

Reactivity of Organolithiums: As strong bases, organolithium reagents are crucial for deprotonation reactions (metalation). rsc.org The ability to form a dianion on the same carbon atom (a geminal dianion) from cyclopropanecarboxylic acid is a noteworthy transformation that expands the scope of organolithium chemistry.

Aggregation: Organolithium reagents are known to exist as aggregates (dimers, tetramers, etc.) in solution, which significantly influences their reactivity. Studying the aggregation behavior of strained, functionalized species like lithiated cyclopropanecarboxylates contributes to a more comprehensive model of their solution-state structure and reaction mechanisms.

In the context of catalysis, while lithium cyclopropanecarboxylate is not typically a catalyst itself, it serves as a precursor for synthesizing molecules that can be. For example, it can be used to construct chiral ligands for asymmetric catalysis. The rigid cyclopropane backbone can provide a well-defined steric environment in a ligand, which is essential for inducing enantioselectivity in metal-catalyzed reactions. The development of novel cyclopropane-based ligands, enabled by the chemistry of lithium cyclopropanecarboxylate, thus has indirect but important implications for the advancement of catalysis.

Future Research Directions and Challenges in the Chemistry of Lithium Cyclopropanecarboxylate

Lithium cyclopropanecarboxylate and its derivatives are valuable reagents in organic synthesis, offering a pathway to introduce the unique structural and reactive properties of the cyclopropane ring into more complex molecules. Despite their utility, significant opportunities for advancement remain. Future research is poised to focus on enhancing the efficiency of their synthesis, deepening the fundamental understanding of their behavior, and expanding their synthetic applications through innovative methodologies. This article outlines the key future research directions and challenges anticipated in the field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithiumcyclopropanecarboxylate, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., via Simmons-Smith reaction) followed by carboxylation and lithium salt formation. Reproducibility requires strict control of reaction conditions (temperature, solvent purity, stoichiometry) and characterization via NMR (<sup>1</sup>H/<sup>13</sup>C) and FT-IR to confirm cyclopropane ring integrity and carboxylate coordination . Detailed protocols should follow journal guidelines for experimental transparency, including raw data deposition in supplementary materials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : <sup>7</sup>Li NMR quantifies lithium coordination environments, while FT-IR identifies carboxylate stretching modes (e.g., asymmetric COO<sup>−</sup> vibrations at ~1600 cm<sup>−1</sup>).

- Crystallography : Single-crystal X-ray diffraction resolves the cyclopropane ring geometry and lithium-oxygen bonding distances. Ensure low-temperature data collection to minimize thermal motion artifacts .

Q. How can researchers validate the purity of this compound batches?

- Methodological Answer : Combine elemental analysis (C/H/Li%) with HPLC (reverse-phase C18 column, aqueous-organic mobile phase) to detect organic impurities. For inorganic residues (e.g., excess Li salts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Contradictions may arise from differing moisture levels or heating rates. Use controlled thermogravimetric analysis (TGA) under inert gas (N2/Ar) with calibrated heating rates (e.g., 5°C/min). Pair with differential scanning calorimetry (DSC) to correlate mass loss with phase transitions. Statistical meta-analysis of published datasets can identify confounding variables (e.g., solvent traces) .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize cyclopropane ring strain and lithium-carboxylate binding energies. Use software like Gaussian or ORCA with basis sets (e.g., 6-311+G(d,p)) for accuracy. Validate predictions via kinetic studies (e.g., monitoring ring-opening reactions via <sup>1</sup>H NMR) .

Q. What methodologies are suitable for probing the mechanistic role of this compound in catalytic cycloaddition reactions?

- Methodological Answer : Employ isotopic labeling (e.g., <sup>13</sup>C-cyclopropane) to track reaction pathways. In situ IR spectroscopy monitors intermediate formation, while kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms. Compare turnover frequencies (TOF) under varying Li<sup>+</sup> concentrations to assess catalytic efficiency .

Q. How should researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer : Standardize solubility measurements using shake-flask methods with saturated solutions filtered through 0.22 µm membranes. Quantify dissolved Li via atomic absorption spectroscopy (AAS) and correlate with Hansen solubility parameters. Account for solvent polarity and hydrogen-bonding capacity in data interpretation .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data (e.g., TGA decomposition temperatures, DFT-calculated bond lengths) with error margins and experimental conditions .

- Figures : Use annotated spectra/crystallograms in supplementary materials, ensuring resolution meets journal standards (e.g., 300 dpi for images) .

- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.